![molecular formula C8H15NO2 B2641861 5-Methoxy-3,3-dimethyl-6,7-dihydro-2H-1,4-oxazepine CAS No. 2172596-18-6](/img/structure/B2641861.png)
5-Methoxy-3,3-dimethyl-6,7-dihydro-2H-1,4-oxazepine
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Description
5-Methoxy-3,3-dimethyl-6,7-dihydro-2H-1,4-oxazepine (also known as Moclobemide) is a reversible inhibitor of monoamine oxidase (MAO) type A. It is a unique antidepressant medication that has been used in the treatment of depression, anxiety, and other mood disorders. Moclobemide is a relatively new drug that has gained popularity in recent years due to its effectiveness and low incidence of side effects.
Scientific Research Applications
- Application : 5-Methoxy-3,3-dimethyl-6,7-dihydro-2H-1,4-oxazepine can serve as a precursor for indole derivatives. Researchers have explored its use in constructing indole moieties present in selected alkaloids . These derivatives may have applications in cancer treatment, antimicrobial agents, and other therapeutic areas.
- Application : 5-Methoxy-3,3-dimethyl-6,7-dihydro-2H-1,4-oxazepine derivatives could potentially act as plant growth regulators, affecting processes like flowering, root development, and stress responses .
- Application : It may enhance egg production in poultry, increase milk yield in dairy animals, and improve growth rates in young livestock. Additionally, it could prevent subclinical mastitis .
Indole Derivatives Synthesis
Plant Growth Regulator
Animal Productivity Enhancement
Extended Flavonoid Synthesis
properties
IUPAC Name |
5-methoxy-3,3-dimethyl-6,7-dihydro-2H-1,4-oxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)6-11-5-4-7(9-8)10-3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVDANGGBUWKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC(=N1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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